![molecular formula C14H16ClNO3 B2533396 N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 2361900-29-8](/img/structure/B2533396.png)
N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CP-544326 is a synthetic compound that belongs to the class of selective cannabinoid receptor 2 (CB2) agonists. CB2 receptors are primarily found in immune cells and have been shown to play a crucial role in regulating immune response and inflammation. CP-544326 has been identified as a potential therapeutic agent for various inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
CP-544326 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In a study conducted by Sánchez et al., CP-544326 was found to reduce inflammation and improve clinical symptoms in a mouse model of multiple sclerosis. Similarly, in a study conducted by Sido et al., CP-544326 was found to reduce inflammation and improve gut function in a mouse model of inflammatory bowel disease.
Wirkmechanismus
CP-544326 exerts its therapeutic effects by selectively activating N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide receptors. This compound receptors are primarily found in immune cells and have been shown to play a crucial role in regulating immune response and inflammation. Activation of this compound receptors by CP-544326 leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a reduction in inflammation and improvement in clinical symptoms.
Biochemical and Physiological Effects:
CP-544326 has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, CP-544326 has been shown to reduce inflammation and improve clinical symptoms in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-544326 is its selectivity for N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide receptors, which allows for targeted activation of immune cells and reduction of inflammation. However, one limitation of CP-544326 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of CP-544326. One area of interest is the potential use of CP-544326 in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of CP-544326 in humans.
In conclusion, CP-544326 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various inflammatory diseases. Its selectivity for N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide receptors allows for targeted activation of immune cells and reduction of inflammation. Further studies are needed to determine the long-term safety and efficacy of CP-544326 in humans and explore its potential use in the treatment of neuroinflammatory diseases.
Synthesemethoden
The synthesis of CP-544326 involves several steps, including the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-methyloxetan-3-ol to form 5-chloro-2-(oxolan-3-ylmethoxy)benzaldehyde. This intermediate is then reacted with propargylamine to form N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide.
Eigenschaften
IUPAC Name |
N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-14(17)16-12-7-11(15)3-4-13(12)19-9-10-5-6-18-8-10/h2-4,7,10H,1,5-6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFAHXRQHUBKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)Cl)OCC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

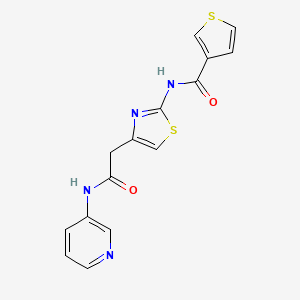
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2533314.png)
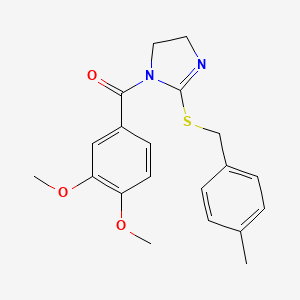
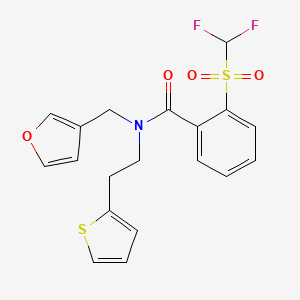
![4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2533318.png)

![N-(4-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2533321.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2533323.png)
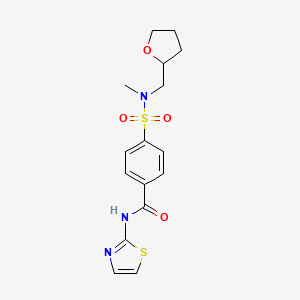

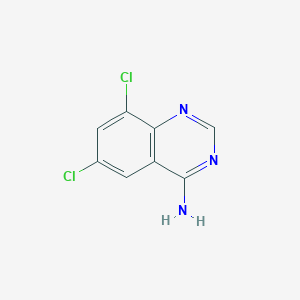
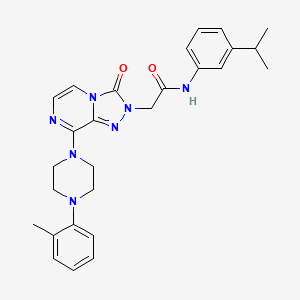
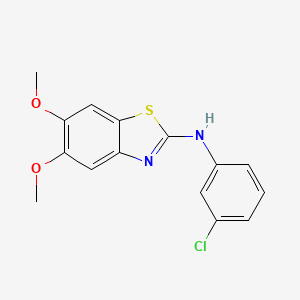
![[1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride](/img/structure/B2533332.png)